molecular formula C15H12Cl2N2O4 B3714452 2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide

Cat. No.: B3714452
M. Wt: 355.2 g/mol
InChI Key: YBHNJLUAJKGGID-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of chloro, methyl, and nitro functional groups attached to a phenoxy and phenyl ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide typically involves the following steps:

    Chlorination: The chlorination of the phenyl ring is usually carried out using chlorine gas or a chlorinating agent such as thionyl chloride.

    Acylation: The acylation step involves the reaction of the chlorinated and nitrated phenyl compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves the coupling of the acylated compound with 4-chloro-2-methylphenol under basic conditions to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature control, and purification methods are optimized to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols, alkoxides

    Hydrolysis Conditions: Aqueous acid (HCl) or base (NaOH)

Major Products Formed

    Reduction: Formation of 2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-aminophenyl)acetamide

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

    Hydrolysis: Formation of 2-(4-chloro-2-methylphenoxy)acetic acid and 4-chloro-3-nitroaniline

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

    Study of Reaction Mechanisms: Employed in mechanistic studies to understand the behavior of functional groups under different conditions.

Biology

    Pharmacological Studies: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Biochemical Research: Used in studies to explore its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

    Drug Development: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Diagnostic Tools: Potential use in the development of diagnostic assays and imaging agents.

Industry

    Material Science: Utilized in the development of advanced materials with specific properties such as conductivity, fluorescence, or mechanical strength.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The nitro and chloro groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate enzymes, receptors, or other proteins, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide
  • 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)acetamide
  • 2-(4-chloro-2-methylphenoxy)-N-(3-nitrophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide exhibits unique properties due to the presence of both chloro and nitro groups on the phenyl ring. This combination of functional groups can enhance its reactivity and specificity in various chemical and biological applications. The compound’s structural features also contribute to its potential as a versatile intermediate in synthetic chemistry and its promising biological activity.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-chloro-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4/c1-9-6-10(16)2-5-14(9)23-8-15(20)18-11-3-4-12(17)13(7-11)19(21)22/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHNJLUAJKGGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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